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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key G protein-coupled receptor 40

(GPR40) agonists, AMG 837 calcium hydrate and TAK-875 (Fasiglifam). The information

presented is collated from preclinical and clinical research to support drug development and

discovery efforts in the field of metabolic diseases, particularly type 2 diabetes.

Introduction
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor

predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] Its

activation by long-chain fatty acids enhances glucose-stimulated insulin secretion (GSIS) and

promotes the release of incretin hormones, making it a promising therapeutic target for type 2

diabetes.[1][2][3] Both AMG 837 and TAK-875 are synthetic agonists developed to modulate

GPR40 activity.[1][4] While both compounds have shown efficacy in preclinical models, their

clinical development trajectories have differed, providing valuable insights for future drug

design.[5]

Mechanism of Action and Signaling Pathway
Both AMG 837 and TAK-875 are partial agonists of the GPR40 receptor.[4][5] They bind to the

receptor and primarily activate the Gαq signaling pathway.[2][6][7] This activation leads to the

stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8][9]
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IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C

(PKC).[8][9] The culmination of this cascade is an amplification of glucose-dependent insulin

secretion from pancreatic β-cells.[2][8]

Interestingly, studies have revealed that other synthetic GPR40 agonists, such as AM-1638,

can act as full agonists and engage both Gq and Gs signaling pathways, leading to the

stimulation of GLP-1 and GIP secretion from intestinal enteroendocrine cells.[1][6] In contrast,

partial agonists like AMG 837 and TAK-875 primarily engage the pancreatic β-cell axis.[1][6]
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Comparative Performance Data
The following tables summarize the available quantitative data for AMG 837 and TAK-875 from

various in vitro and in vivo studies. Direct head-to-head comparative studies are limited in the

published literature.[1]

Table 1: In Vitro Potency (EC50)
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Compound Assay Cell Line EC50 Reference(s)

AMG 837 Calcium Flux CHO-GPR40 0.12 ± 0.01 µM [1]

Inositol

Phosphate

Accumulation

Mouse GPR40 11.0 ± 0.05 nM [1]

Insulin Secretion
Isolated Mouse

Islets
142 ± 20 nM [4][10]

TAK-875

Inositol

Phosphate

Production

CHO-hGPR40 72 nM [11]

Table 2: In Vitro Efficacy

Compound Assay Observation Reference(s)

AMG 837 Calcium Flux

Partial agonist (29%

Emax vs. a full

agonist)

[1]

Insulin Secretion

Potentiates glucose-

stimulated insulin

secretion

[4][10]

TAK-875 Insulin Secretion

Dose-dependently

stimulates insulin

secretion in INS-1

833/15 cells (in the

presence of 10 mM

glucose)

[11]

Table 3: Clinical Development and Outcomes
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Compound
Phase of
Development

Key Clinical
Findings

Status Reference(s)

AMG 837 Phase 1

Did not

significantly

improve glucose

levels or

increase insulin

in healthy

volunteers.

Development

status not

publicly

disclosed.

[1]

TAK-875 Phase 3

Demonstrated

robust reduction

in HbA1c in type

2 diabetic

patients.

Terminated due

to concerns

about liver

safety.

[5][12]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation.
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Protocol:

Cell Culture: CHO cells stably expressing GPR40 are seeded in 96-well black-walled, clear-

bottom plates and cultured overnight.[1]

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

Compound Addition: The dye solution is removed, and cells are washed. A buffer solution is

added, and the plate is placed in a fluorescence plate reader. Varying concentrations of the

test compound (AMG 837 or TAK-875) are added to the wells.

Signal Detection: Fluorescence is measured kinetically, typically for several minutes, to

capture the transient increase in intracellular calcium.

Data Analysis: The change in fluorescence intensity from baseline is calculated. Dose-

response curves are generated by plotting the peak fluorescence change against the

compound concentration to determine the EC50 value.[1]

Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gαq

signaling.

Protocol:

Cell Culture and Labeling: Cells expressing GPR40 (e.g., CHO-hGPR40) are seeded in

multi-well plates and incubated with myo-[3H]inositol overnight to radiolabel cellular

phosphoinositides.[11]

Pre-incubation: The labeling medium is removed, and cells are pre-incubated in a buffer

containing LiCl (to inhibit inositol monophosphatase) for a short period.

Compound Stimulation: Varying concentrations of AMG 837 or TAK-875 are added, and the

cells are incubated for a defined time (e.g., 60 minutes) at 37°C to allow for IP accumulation.

Extraction: The reaction is terminated by adding a stop solution (e.g., perchloric acid). The

cell lysates are collected.
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Purification and Quantification: The inositol phosphates are separated from other cellular

components using anion-exchange chromatography. The radioactivity of the eluted IP

fraction is measured by liquid scintillation counting.

Data Analysis: The amount of [3H]IP accumulation is plotted against the agonist

concentration to generate dose-response curves and calculate EC50 values.[11]

Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to potentiate insulin secretion from pancreatic

islets or β-cell lines in the presence of glucose.

Protocol:

Islet Isolation/Cell Culture: Pancreatic islets are isolated from rodents, or an insulin-secreting

cell line (e.g., INS-1 833/15) is cultured.[4][10][11]

Pre-incubation: Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM

glucose) to establish a basal insulin secretion rate.

Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory

glucose concentration (e.g., 16.7 mM) with or without varying concentrations of AMG 837 or

TAK-875.[1]

Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is

collected.

Insulin Quantification: The concentration of insulin in the supernatant is measured using an

enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Data Analysis: The amount of insulin secreted is normalized to the total insulin content or

protein content. The potentiation of GSIS by the compound is calculated relative to the

glucose-only control. Dose-response curves are generated to determine EC50 values.[4][10]

Summary and Conclusion
Both AMG 837 and TAK-875 are potent partial agonists of GPR40 that effectively stimulate

glucose-dependent insulin secretion in preclinical models through the Gαq signaling pathway.
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While they share a similar mechanism of action, their clinical development paths have

diverged. The robust efficacy of TAK-875 in reducing HbA1c in diabetic patients validated

GPR40 as a therapeutic target, but its development was halted due to liver safety concerns.[5]

[12] The clinical data for AMG 837 in healthy volunteers did not show a significant effect on

glucose or insulin levels.[1]

This comparative guide highlights the pharmacological profiles of these two important GPR40

agonists. The provided data and experimental protocols serve as a valuable resource for

researchers in the ongoing effort to develop safe and effective GPR40-targeted therapies for

the treatment of type 2 diabetes. The distinct outcomes of AMG 837 and TAK-875 underscore

the importance of thorough preclinical and clinical evaluation, with a particular focus on

potential off-target effects and species-specific differences in metabolism and toxicity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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